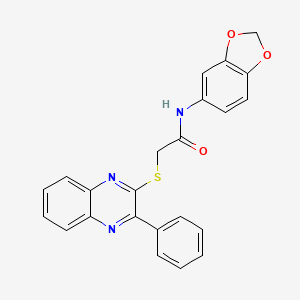
N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide, also known as BQS, is a novel compound that has gained attention for its potential use in scientific research. BQS is a heterocyclic compound that contains benzodioxole and quinoxaline moieties in its structure. This compound has shown promising results in various research studies, making it a subject of interest for many researchers.
作用机制
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide has been reported to have various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide has also been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
实验室实验的优点和局限性
N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide has several advantages as a research tool. It is a relatively stable compound and can be easily synthesized. N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide has also shown low toxicity in vitro and in vivo studies. However, N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide has some limitations as a research tool. It is not readily available commercially, and its synthesis requires specialized skills and equipment.
未来方向
N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide has shown promising results in various research studies, and there is a need for further investigation to fully understand its potential applications. Some of the future directions for research on N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide include studying its effects on different types of cancer cells, investigating its potential as a treatment for neurodegenerative diseases, and exploring its use as an antioxidant and anti-inflammatory agent. Additionally, further studies are needed to determine the optimal dosage and administration of N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide for various applications.
In conclusion, N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide is a novel compound that has shown promising results in various research studies. Its potential applications in scientific research make it a subject of interest for many researchers. However, further investigation is needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide involves the reaction of 1,3-benzodioxole-5-carboxylic acid with thionyl chloride to give 1,3-benzodioxole-5-carbonyl chloride. This intermediate is then reacted with 2-amino-3-phenylquinoxaline to give N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide. The synthesis of N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide has been reported in the literature, and the compound has been synthesized using different methods.
科学研究应用
N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide has been extensively studied for its potential use in scientific research. It has been shown to exhibit potent antioxidant, anti-inflammatory, and anticancer activities. N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide has also been reported to have neuroprotective effects and has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3S/c27-21(24-16-10-11-19-20(12-16)29-14-28-19)13-30-23-22(15-6-2-1-3-7-15)25-17-8-4-5-9-18(17)26-23/h1-12H,13-14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCKADMIDJEVRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4N=C3C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

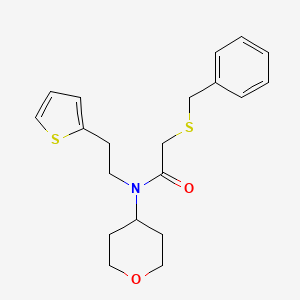
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2764194.png)
![2,6-Bis(4-bromophenyl)-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene](/img/structure/B2764195.png)
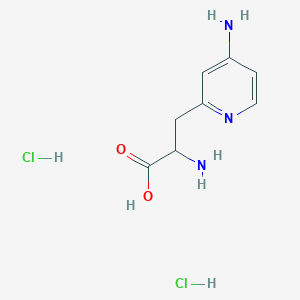
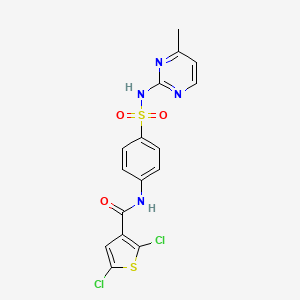
![5-Chloro-3-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2764200.png)
![N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2764201.png)
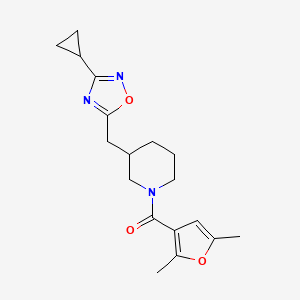

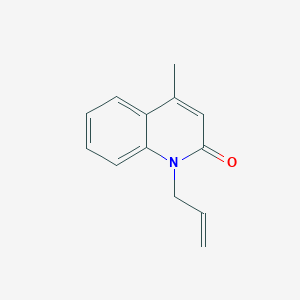
![6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole](/img/structure/B2764206.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2764209.png)
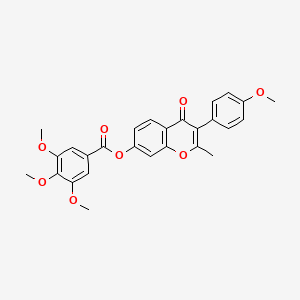
![2-[2-[(2-anilino-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2764211.png)